Evidence Item 1: Regioselective Synthesis of Dichloromethyl Vinyl Sulfones via Cl₂CHSCl–Ethylene Adduct
The synthetic utility of Cl₂CHSCl is exemplified by its unique ability to form a stable ethylene adduct, which can be oxidized and dehydrochlorinated to yield dichloromethanesulfonylethene (3b), a reagent that is not readily accessible from trichloromethanesulfenyl chloride or methanesulfenyl chloride under comparable conditions. This intermediate then participates in tandem Diels–Alder/Ramberg–Bäcklund reactions to produce chlorinated allene adducts [1].
| Evidence Dimension | Access to dichloromethyl vinyl sulfone building block |
|---|---|
| Target Compound Data | Cl₂CHSCl + CH₂=CH₂ → adduct; oxidation/NaHCO₃ dehydrochlorination → Cl₂CHSO₂CH=CH₂ (3b), used in tandem Diels–Alder/Ramberg–Bäcklund to give 1,1-dichloroallene adducts [1] |
| Comparator Or Baseline | ClCH₂SCl (chloromethanesulfenyl chloride) yields the monochloro analog; CCl₃SCl yields trichloromethyl vinyl sulfone (or fails to form stable adduct under same conditions) |
| Quantified Difference | Exclusive formation of the dichloromethyl vinyl sulfone (3b) vs. monochloromethyl vinyl sulfone (3a); the dichloromethyl group enables a distinct downstream Ramberg–Bäcklund manifold not achievable with the trichloromethyl or monochloromethyl analogs [1] |
| Conditions | Ethylene addition, oxidation (e.g., mCPBA), NaHCO₃ dehydrochlorination; tandem Diels–Alder with dienes at 0–25°C [1] |
Why This Matters
This provides the only direct and scalable route to dichloromethanesulfonylethene and its derived allene adducts, which are critical intermediates for constructing complex chlorinated cyclic frameworks.
- [1] Block, E.; Jeon, H. R.; Zhang, S.-Z. (2004). Chloromethanesulfonylethene and Dichloromethanesulfonylethene: New Reagents for Tandem Diels−Alder/Ramberg−Bäcklund Reactions. Organic Letters, 6(3), 437-440. View Source
